

# A Comparative Guide to CNS Penetration: Vodobatinib vs. Nilotinib

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## Compound of Interest

Compound Name: Vodobatinib

Cat. No.: B3181848

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The ability of a drug to penetrate the central nervous system (CNS) is a critical factor in the treatment of neurological disorders and brain malignancies. This guide provides a detailed comparison of the CNS penetration of two tyrosine kinase inhibitors, **Vodobatinib** and nilotinib, with a focus on their potential applications in neurological diseases like Parkinson's and in managing CNS relapse in leukemia. This comparison is supported by experimental data from preclinical and clinical studies.

## Executive Summary

**Vodobatinib** demonstrates significantly higher CNS penetration compared to nilotinib. Clinical studies have shown that **Vodobatinib** achieves cerebrospinal fluid (CSF) concentrations sufficient to inhibit its target, c-Abl kinase, while nilotinib's penetration is considerably lower, often falling below the concentrations required for effective target engagement in the brain. This difference in CNS penetration has significant implications for their therapeutic potential in CNS-related conditions.

## Data Presentation: Quantitative Comparison of CNS Penetration

The following table summarizes the key quantitative data on the CNS penetration of **Vodobatinib** and nilotinib from various studies.

Parameter	Vodobatinib	Nilotinib	Source
Target	c-Abl, BCR-ABL	c-Abl, BCR-ABL, DDR1/2, and other kinases	
Indication (CNS-related)	Investigational for Parkinson's Disease	Investigational for Parkinson's Disease and Alzheimer's Disease; used in CNS relapse of CML	
In Vitro Potency (c-Abl IC50)	0.9 nM	15-45 nM	
Clinical Study Population for CNS Penetration	Healthy volunteers and Parkinson's Disease patients	Parkinson's Disease, Alzheimer's Disease, and CML patients with CNS relapse	
CSF Concentration (Cmax)	1.8 nM (48 mg dose), 11.6 nM (192 mg dose), 12.2 nM (384 mg dose) in healthy subjects	3.46 nM (150 mg dose), 4.7 nM (300 mg dose) in Alzheimer's patients; Median of 4-13 ng/mL in CML patients with CNS relapse	
CSF/Plasma Ratio	Not explicitly stated in the provided abstracts, but CSF concentrations exceed IC50.	Median of 0.53% (range 0.23–1.5%) in CML patients with CNS relapse	
Target Engagement in CNS	Achieved CSF concentrations 6-8 times greater than the IC50 for c-Abl at higher doses.	CSF concentrations were found to be 7-fold lower than its IC50 for c-Abl in a Parkinson's study. However, in another study, it was	

suggested that the low protein concentration in CSF could lead to a higher amount of free, active nilotinib.

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## Experimental Protocols

### Vodobatinib CNS Penetration Study in Healthy Volunteers and Parkinson's Disease Patients

- Objective: To assess the safety, plasma pharmacokinetics (PK), and CSF penetration of **Vodobatinib**.
- Study Design: Healthy human volunteers received once-daily oral doses of **Vodobatinib** (48, 192, and 384 mg) for seven days. A cohort of Parkinson's disease patients also received the drug.
- Sample Collection: Plasma and CSF samples were collected over a 24-hour period for pharmacokinetic analysis.
- Analytical Method: While not explicitly detailed in the abstracts, drug concentrations in plasma and CSF were likely measured using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, a standard for such studies.
- In Vitro Assay: The inhibitory activity of **Vodobatinib** against c-Abl kinase was determined using an in vitro kinase assay to establish its IC50 value.

### Nilotinib CNS Penetration Study in Patients with Alzheimer's Disease

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of nilotinib in individuals with mild to moderate dementia due to Alzheimer's disease.
- Study Design: Participants were administered daily oral doses of nilotinib at 150 mg or 300 mg.

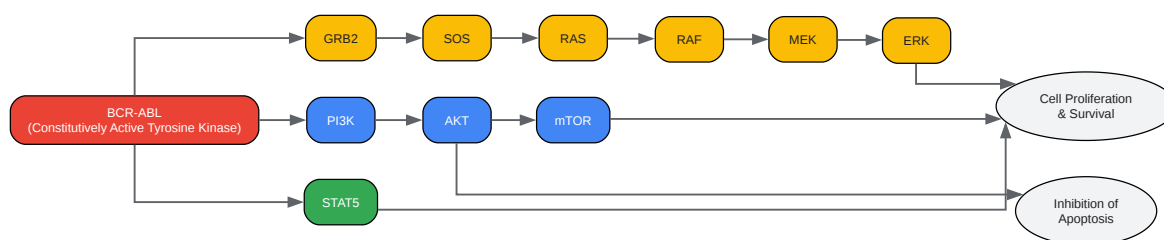
- **Sample Collection:** CSF and plasma samples were collected to measure nilotinib concentrations.
- **Analytical Method:** Drug concentrations were measured to determine the C<sub>max</sub> in both plasma and CSF.

## Nilotinib CNS Penetration in CML Patients with CNS Relapse

- **Objective:** To assess the CSF penetration and clinical efficacy of nilotinib in patients with BCR-ABL-positive leukemia who experienced CNS relapse after allogeneic stem cell transplantation.
- **Study Design:** Four patients with meningeal relapse were treated with nilotinib.
- **Sample Collection:** A total of 17 paired CSF and serum samples were collected to determine nilotinib concentrations.
- **Analytical Method:** Nilotinib concentrations in CSF and serum were measured to calculate the CSF/plasma ratio.

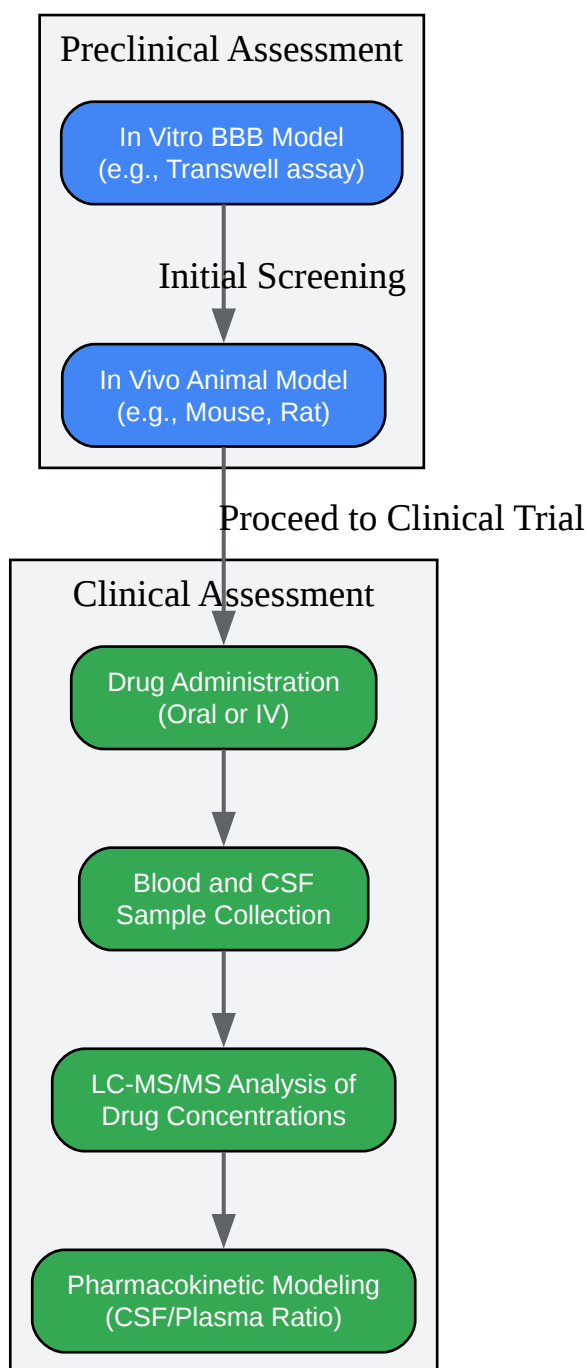
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BCR-ABL signaling pathway, a key target for both **Vodobatinib** and nilotinib in the context of leukemia, and a typical experimental workflow for evaluating the CNS penetration of a drug.



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Caption: The BCR-ABL signaling pathway, which promotes cell proliferation and inhibits apoptosis.



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Caption: A generalized workflow for evaluating the CNS penetration of a therapeutic agent.

## Conclusion

The available evidence strongly suggests that **Vodobatinib** has superior CNS penetration compared to nilotinib. This is a critical advantage for its potential use in treating neurodegenerative diseases like Parkinson's, where achieving therapeutic concentrations in the brain is paramount. While nilotinib has shown some clinical activity in CNS relapse of leukemia despite its low CSF/plasma ratio, **Vodobatinib**'s ability to exceed its inhibitory concentration in the CSF at tolerable doses makes it a more promising candidate for CNS-targeted therapies. Further research and clinical trials will be essential to fully elucidate the therapeutic implications of these differences in CNS penetration.

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